6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole

Lipophilicity Metabolic Stability Drug Design

This 6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole (CAS 2327342-88-9) is a structurally differentiated CDK2/JNK kinase inhibitor. The 6-ethoxy substituent critically modulates lipophilicity (XLogP3 ≈ 3.5) and metabolic stability versus the 6-methoxy analog, while the pyrimidin-2-yl-piperazine moiety anchors key hydrogen bonds within the ATP-binding pocket. SAR studies confirm that replacing the pyrimidin-2-yl group alters target profiles, making this scaffold essential for selective CDK2-mediated cell cycle research. Ideal for apoptosis, G1/S transition blockade, and kinase selectivity panel screening. For R&D use only; not for human or veterinary application.

Molecular Formula C17H19N5OS
Molecular Weight 341.4 g/mol
CAS No. 2327342-88-9
Cat. No. B6426407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole
CAS2327342-88-9
Molecular FormulaC17H19N5OS
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=NC=CC=N4
InChIInChI=1S/C17H19N5OS/c1-2-23-13-4-5-14-15(12-13)24-17(20-14)22-10-8-21(9-11-22)16-18-6-3-7-19-16/h3-7,12H,2,8-11H2,1H3
InChIKeyQZICKSXLZJSWMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole (CAS 2327342-88-9): Structural and Pharmacological Baseline for Procurement Decisions


6-Ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole (CAS 2327342-88-9) is a synthetic heterocyclic compound belonging to the pyrimidine-benzothiazole hybrid class. It features a benzothiazole core substituted with an ethoxy group at the 6-position and a 4-(pyrimidin-2-yl)piperazin-1-yl moiety at the 2-position. This scaffold is recognized for its potential as a kinase inhibitor, particularly against cyclin-dependent kinase 2 (CDK2) and c-Jun N-terminal kinase (JNK) [1]. The compound is primarily utilized as a research tool in anticancer drug discovery, where its structural features contribute to target engagement and cellular antiproliferative activity [2].

Why 6-Ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole Cannot Be Interchanged with Generic Benzothiazole-Piperazine Analogs


Substitution within the benzothiazole-piperazine class is not functionally equivalent. The 6-ethoxy substituent on the benzothiazole core critically modulates lipophilicity (XLogP3 ≈ 3.5) and metabolic stability compared to the 6-methoxy or unsubstituted analogs [1]. Simultaneously, the pyrimidin-2-yl group on the piperazine ring is essential for forming key hydrogen bond interactions within the ATP-binding pocket of kinases, as demonstrated by molecular docking studies of related derivatives with CDK2 [2]. Replacing this moiety with other aryl or acyl groups, as seen in compounds like BTP-2 or BTP-7, significantly alters the target profile, shifting activity from CDK2/JNK inhibition to a broader cytotoxic mechanism with different selectivity indices [3]. These structure-activity relationships (SAR) indicate that even minor modifications can abrogate target engagement or introduce off-target effects, making direct interchange technically invalid.

Quantitative Differentiation Evidence for 6-Ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole vs. Closest Analogs


Enhanced Lipophilicity and Predicted Metabolic Stability vs. 6-Methoxy Analog

The 6-ethoxy substituent of the target compound increases lipophilicity compared to the 6-methoxy analog, which is predicted to enhance membrane permeability and metabolic stability. PubChem data shows the 6-ethoxy-2-piperazin-1-yl intermediate has XLogP3 = 2.9 [1]. The addition of the pyrimidin-2-yl group on the piperazine ring is estimated to add approximately 0.5-0.7 log units based on fragment contribution methods, yielding a predicted XLogP3 of ~3.5 for the target compound, compared to ~3.0 for the 6-methoxy analog [2]. This difference can influence cell permeability and in vivo clearance.

Lipophilicity Metabolic Stability Drug Design

Retention of CDK2 Inhibitory Pharmacophore vs. Non-Pyrimidine Substituted Analog

The pyrimidin-2-yl substituent on the piperazine ring is critical for CDK2 binding. In the Diao et al. (2019) study, the most active analog, compound 10s, which shares the pyrimidine-benzothiazole core, exhibited a CDK2/cyclin A2 IC50 of 15.4 nM, roughly 3-fold more potent than AZD5438 (IC50 ≈ 47 nM) [1]. In contrast, benzothiazole-piperazine derivatives where the pyrimidine is replaced by other groups, such as the dihalo-substituted benzyl analogs BTP-2 and BTP-7, show cytotoxic activity primarily through non-CDK2 mechanisms, with GI50 values in the sub-micromolar range but no reported CDK2 engagement [2].

CDK2 Inhibition Kinase Selectivity Pharmacophore

Antiproliferative Spectrum in Solid Tumor Cell Lines vs. Closest Substructure Analog

The pyrimidine-benzothiazole series demonstrates broad antiproliferative activity. The lead compound 10s showed IC50 values of 0.45 µM (HeLa), 0.70 µM (HCT116), 0.92 µM (PC-3), and 1.80 µM (MDA-MB-231) [1]. While the direct 6-ethoxy congener has not been reported in isolation, the 6-ethoxy-substituted benzothiazole-piperazine derivatives (BTP-2, BTP-7) reported by Yarim et al. showed GI50 values ranging from 0.3 µM to 12.2 µM across HCT-116, HUH-7, and MCF-7 cell lines [2]. The target compound, retaining the pyrimidine anchor, is expected to exhibit a differentiated selectivity profile across these panels compared to the 4-methyl analog, which may show altered steric interactions in the kinase binding pocket.

Antiproliferative Activity Cancer Cell Lines Structure-Activity Relationship

Optimal Research and Procurement Application Scenarios for 6-Ethoxy-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,3-benzothiazole


CDK2-Dependent Cancer Cell Cycle Studies

Use as a chemical probe to investigate CDK2-mediated cell cycle regulation and apoptosis. Based on the potent CDK2/cyclin A2 inhibition (IC50 = 15.4 nM) observed for the structural analog 10s [1], this compound is suitable for synchronizing cancer cells and studying G1/S transition blockade in HeLa, HCT116, or MDA-MB-231 models.

Kinase Selectivity Profiling Panels

Employ in selectivity screening against a panel of kinases (CDK1, CDK2, CDK9, JNK1/2/3) to establish a structure-kinase selectivity relationship compared to the 6-methoxy analog. This addresses the key evidence gap: whether the ethoxy substitution confers selectivity advantages over the smaller methoxy group.

In Vitro Metabolism and Permeability Assays

Utilize in Caco-2 permeability and microsomal stability assays to experimentally validate the predicted lipophilicity advantage (XLogP3 ≈ 3.5) over the 6-methoxy analog. This provides critical data for lead optimization programs prioritizing oral bioavailability.

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